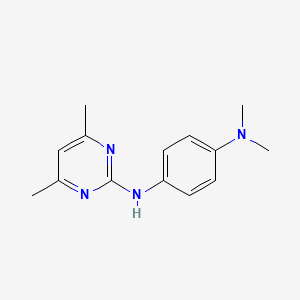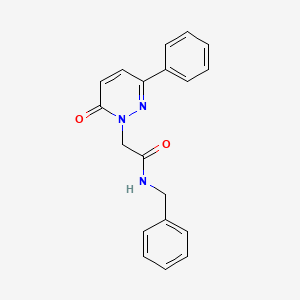![molecular formula C13H12F3N3O B5634390 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole](/img/structure/B5634390.png)
3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole, also known as MMTV, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole is not fully understood, but studies have suggested that it acts by inhibiting specific enzymes and pathways that are involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins and play a key role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3, which is a key enzyme involved in the apoptotic pathway. This compound has also been found to inhibit the expression of Bcl-2, which is an anti-apoptotic protein that is overexpressed in many types of cancer. This compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to exhibit analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are involved in pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. This compound has been found to exhibit potent anti-cancer and anti-inflammatory effects in vitro and in vivo. Another advantage of this compound is its relatively simple synthesis method, which makes it easily accessible for scientific research. However, one of the limitations of this compound is its potential toxicity, which needs to be further investigated before it can be used as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole. One of the future directions is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound. Another future direction is the development of new derivatives of this compound with improved pharmacological properties. Additionally, the potential use of this compound as a diagnostic tool for cancer and inflammatory diseases needs to be further investigated. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole can be achieved through a multi-step process, which involves the reaction of various reagents in specific conditions. The first step involves the condensation of 4-(trifluoromethyl)benzaldehyde with ethyl cyanoacetate, which results in the formation of ethyl 2-(4-(trifluoromethyl)phenyl)acrylate. The second step involves the reaction of this intermediate with hydrazine hydrate, which leads to the formation of 3-(4-(trifluoromethyl)phenyl)-5-(1H-1,2,4-triazol-1-yl)methanol. The final step involves the methylation of this intermediate using dimethyl sulfate, which results in the formation of this compound.
Applications De Recherche Scientifique
3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole has been found to exhibit a wide range of biological activities, which makes it a promising compound for scientific research. One of the most significant applications of this compound is its potential use as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to exhibit anti-inflammatory and analgesic effects, which makes it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
5-(methoxymethyl)-3-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-20-8-12-17-11(18-19-12)7-4-9-2-5-10(6-3-9)13(14,15)16/h2-7H,8H2,1H3,(H,17,18,19)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKABSKPIKYPCR-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NN1)C=CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NC(=NN1)/C=C/C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(ethylsulfonyl)-N-[2-(pyridin-3-yloxy)phenyl]piperidine-3-carboxamide](/img/structure/B5634308.png)
![1-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5634312.png)



![{(3R*,4R*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5634337.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-N-(3-pyridinylmethyl)-beta-alanine](/img/structure/B5634341.png)
![[(3R*,5R*)-1-(2-fluoro-4-methylbenzoyl)-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5634362.png)
![1,3-dimethyl-5-phenyl-6-propyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5634368.png)
![2-[4-fluoro-3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5634375.png)
![{3-allyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}methanol](/img/structure/B5634383.png)
![1-(2-pyridinyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5634395.png)
![7-(2-methoxyethyl)-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decane](/img/structure/B5634404.png)
![1-[(2,5-dimethylphenoxy)acetyl]indoline](/img/structure/B5634411.png)